molecular formula C11H19ClN4O B2485978 6-Ethoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride CAS No. 1353984-36-7

6-Ethoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride

Cat. No.: B2485978
CAS No.: 1353984-36-7
M. Wt: 258.75
InChI Key: IRMARFRLNFXIGL-UHFFFAOYSA-N
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Description

6-Ethoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an ethoxy group at the 6th position, a piperidin-3-yl group at the nitrogen atom, and a hydrochloride salt form. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl cyanoacetate and guanidine.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Piperidin-3-yl Group: The piperidin-3-yl group can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine ring.

    Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or piperidin-3-yl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Piperidine in ethanol or other suitable solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-Ethoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the piperidin-3-yl group contributes to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

6-ethoxy-N-piperidin-3-ylpyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-2-16-11-6-10(13-8-14-11)15-9-4-3-5-12-7-9;/h6,8-9,12H,2-5,7H2,1H3,(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMARFRLNFXIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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